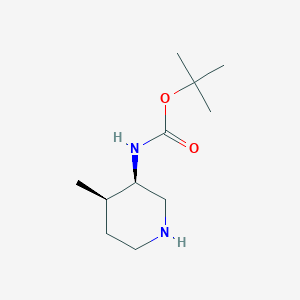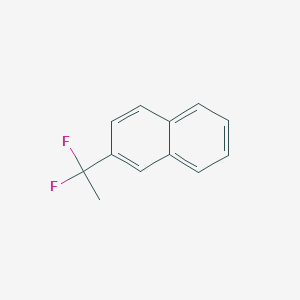
2-(1,1-Difluoroethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1,1-Difluoroethyl)naphthalene” is a chemical compound that consists of a naphthalene core with a difluoroethyl group attached to its second carbon atom . It is commonly used as a building block in organic chemistry and can be employed in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “2-(1,1-Difluoroethyl)naphthalene” involves complex chemical reactions. One study suggests that it can be synthesized directly through Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . Another study indicates that it can be produced by reacting naphthalene with formaldehyde and HCl in the presence of ZnCl2 .
Molecular Structure Analysis
The molecular formula of “2-(1,1-Difluoroethyl)naphthalene” is C12H10F2 . It has an average mass of 192.205 Da and a mono-isotopic mass of 192.075058 Da .
Chemical Reactions Analysis
Naphthalene and its derivatives, including “2-(1,1-Difluoroethyl)naphthalene”, are more reactive than benzene in both substitution and addition reactions . They undergo various reactions such as nitration, sulphonation, halogenation, Friedel-Craft alkylation, and acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,1-Difluoroethyl)naphthalene” include a density of 1.1±0.1 g/cm3, a boiling point of 268.9±25.0 °C at 760 mmHg, and a flash point of 96.3±11.0 °C . It also has a molar refractivity of 53.5±0.3 cm3 .
Applications De Recherche Scientifique
I have conducted searches for the scientific research applications of “2-(1,1-Difluoroethyl)naphthalene,” but unfortunately, specific information on unique applications for this compound is not readily available in the search results. This could be due to the niche nature of the compound’s applications or the lack of published research in accessible databases.
However, naphthalene and its derivatives are generally known for their use in fluorescence probes due to their hydrophobic nature, which exhibits excellent sensing and selectivity properties towards anions, cations, and as part of target biomolecules . Introducing a naphthalene moiety into a conjugated probe system can cause an improvement in photo-stability .
Mécanisme D'action
Target of Action
Similar compounds, such as naphthalene and its derivatives, have been studied extensively and are known to interact with various enzymes and receptors in biological systems .
Biochemical Pathways
For instance, the metabolism of the α,α-difluoroethyl thioether motif, a structure similar to 2-(1,1-Difluoroethyl)naphthalene, has been studied. The sulfur of the thioether is rapidly converted to the corresponding sulfoxide, and then more slowly to the sulfone .
Result of Action
Similar compounds have been shown to have various effects, such as the induction of enzyme activity or the alteration of membrane properties .
Action Environment
The action, efficacy, and stability of 2-(1,1-Difluoroethyl)naphthalene can be influenced by various environmental factors. For instance, the presence of other organic compounds, pH, temperature, and the specific biological system in which it is present can all affect its action .
Propriétés
IUPAC Name |
2-(1,1-difluoroethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2/c1-12(13,14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXONBWDKWZKXMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoroethyl)naphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)

![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)
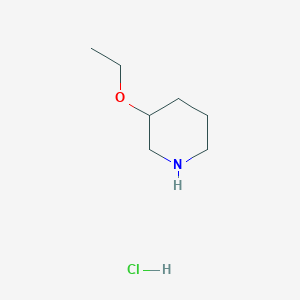

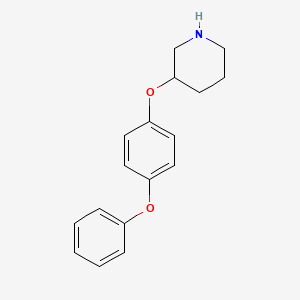
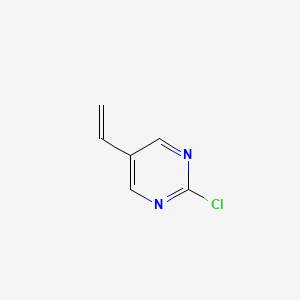

![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)
![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)
![6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B1391341.png)
